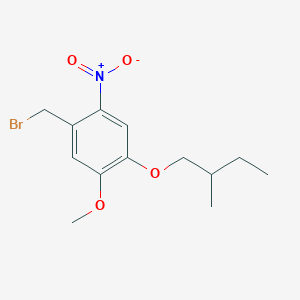

1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene

Description

1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene is a substituted aromatic compound with a bromomethyl group at position 1, a nitro group at position 2, a branched 2-methylbutoxy group at position 4, and a methoxy group at position 5. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to its reactive bromomethyl group and electron-withdrawing nitro substituent.

Properties

IUPAC Name |

1-(bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4/c1-4-9(2)8-19-13-6-11(15(16)17)10(7-14)5-12(13)18-3/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWIKLLYPFNHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene is a complex organic compound characterized by its unique molecular structure, which includes a bromomethyl group, methoxy and butoxy ether functionalities, and a nitro group attached to a benzene ring. This compound, with the molecular formula and a molecular weight of 332.19 g/mol, has garnered interest in various fields of research due to its potential biological activities.

Chemical Structure

The chemical structure of 1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene can be represented as follows:

- IUPAC Name : 1-(bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene

- Molecular Formula :

- Molecular Weight : 332.19 g/mol

Structural Representation

| Property | Value |

|---|---|

| InChI Key | AFWIKLLYPFNHPH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)COC1=C(C=C(C(=C1)N+[O-])CBr)OC |

| Purity | ≥95% |

Biological Activity

The biological activity of nitroaromatic compounds, including 1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene, often revolves around their potential as antimicrobial agents, anti-cancer drugs, and their role in various biochemical pathways.

Antimicrobial Activity

Research indicates that nitro compounds can exhibit significant antimicrobial properties. The presence of the nitro group is crucial for biological activity, allowing these compounds to interact with bacterial enzymes and disrupt cellular processes.

Cytotoxicity and Anticancer Potential

Nitroaromatic compounds have also been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Research Findings : In vitro studies on related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating that modifications such as those present in 1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene could enhance or alter these effects.

Toxicological Considerations

While exploring the biological activities of such compounds, it is essential to consider their toxicity profiles. Nitroaromatic compounds are known for their potential toxicity and environmental persistence.

Safety Data

Toxicological assessments are critical for understanding the safety of using such compounds in research and therapeutic applications. The compound's safety data should be reviewed from databases like PubChem or toxicology reports to gauge any hazardous effects associated with exposure.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds (Table 1) share structural similarities with the target molecule, primarily in substitution patterns and functional groups:

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The dimethoxy analog (1016-58-6) replaces the 4-(2-methylbutoxy) and 5-methoxy groups in the target compound with a 4,5-dimethoxy arrangement.

- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene () shares bromo and nitro groups but introduces a fluorine atom at position 4. Fluorine’s electronegativity may increase stability and alter intermolecular interactions compared to the target’s 2-methylbutoxy group .

- The methanol derivative (17484-36-5) lacks the bromomethyl group, limiting its utility in nucleophilic substitution reactions but enabling oxidation or esterification pathways .

Physicochemical Properties

- Lipophilicity : The 2-methylbutoxy group in the target compound increases hydrophobicity compared to smaller alkoxy or methoxy substituents. This property may enhance membrane permeability in biological systems.

- Reactivity : The bromomethyl group is a superior leaving group compared to benzyloxy or methoxy substituents, enabling nucleophilic substitution (e.g., in alkylation reactions). The nitro group at position 2 further activates the ring for electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.